6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Description
Properties
CAS No. |
141031-98-3 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one |
InChI |
InChI=1S/C19H17NO4/c1-11(21)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(20)7-8-16(15)24-19(17)23/h2-8,10,14,22H,9,20H2,1H3 |
InChI Key |
UVQAYCRACXNBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)N)OC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one typically involves the reaction of 4-hydroxy-3-(3-oxo-1-phenylbutyl)coumarin with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency. Purification steps, such as recrystallization or column chromatography, are also integrated into the process to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or neutral media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used. These reactions are often performed in solvents like ethanol or THF.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antioxidant and anti-inflammatory properties. It has been studied for its ability to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for further research in medicinal chemistry.
Medicine: Due to its biological activities, 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one exerts its effects involves multiple molecular targets and pathways. The compound interacts with various enzymes and receptors, leading to the modulation of biological processes. For example, its antioxidant activity is attributed to its ability to neutralize free radicals, while its anti-inflammatory effects are due to the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzopyranone derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one with structurally related analogs:
Structural Analogs and Key Differences
Functional Group Impact
- Amino and Hydroxy Groups: The presence of amino (6-position) and hydroxy (4-position) groups in the target compound distinguishes it from analogs like 5-Amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, which features additional amino-hydroxybutanoyl and dimethyl groups.
- Phenylbutyl vs. Methylthio Substituents: The 3-oxo-1-phenylbutyl group in the target compound contrasts with the methylthio group in 2-Amino-7-(1,2-dihydroxyethyl)-6-(methylthio)thieno[3,2-g]pteridin-4(3H)-one. The phenylbutyl chain likely increases lipophilicity, favoring interactions with hydrophobic enzyme pockets, whereas methylthio groups may enhance metabolic stability .
Hypothetical Pharmacological Profiles
- Kinase Inhibition: The benzopyranone core is common in kinase inhibitors (e.g., flavonoid-based inhibitors). The phenylbutyl group may mimic ATP-binding pocket ligands.
- Antioxidant Potential: Analogous hydroxy-amino substitutions in 5-Amino-6-(3-amino-4-hydroxybutanoyl)... correlate with radical-scavenging activity .
Biological Activity
6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one, also known as 2H-1-benzopyran-2-one, is a compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 141031-98-3 |
| Molecular Formula | C19H17NO4 |
| Molecular Weight | 323.34 g/mol |
| LogP | 3.773 |
| Predicted Boiling Point | 582.7 ± 50.0 °C |
Research indicates that this compound exhibits various biological activities including anti-inflammatory, antimicrobial, and potential anticancer effects.
Anti-inflammatory Activity
A notable study demonstrated the compound's ability to inhibit pro-inflammatory cytokines such as IL-1β and IL-6. In vitro tests showed that it significantly reduced mRNA expression levels of these cytokines in macrophages exposed to lipopolysaccharides (LPS) . In vivo experiments further confirmed these findings, where treatment with the compound led to decreased levels of IL-1β and TNF-α in mice models .
Antimicrobial Properties
Another investigation assessed the antimicrobial effects of related benzopyran compounds, revealing that certain analogues exhibited substantial inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . Although specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.
Potential Anticancer Effects
Preliminary studies have indicated that compounds within the benzopyran class may possess anticancer properties. The mechanisms are thought to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation . However, further research is necessary to elucidate these effects specifically for this compound.
Case Studies
Several case studies have explored the biological implications of this compound:
- Inhibition of Cytokine Production : In a controlled study, mice treated with 6-amino derivatives showed a marked reduction in inflammatory markers post-LPS administration. The results indicated that these compounds could be potential therapeutic agents for inflammatory diseases .
- Antimicrobial Testing : A series of benzopyran derivatives were tested against various bacterial strains, showing that modifications at specific positions on the benzopyran ring could enhance antimicrobial efficacy .
Q & A
Q. What are the recommended synthetic strategies for 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one and its analogs?
Synthesis typically involves condensation reactions between substituted coumarins and phenylbutyl ketones. For example, warfarin analogs are synthesized via Michael addition of 4-hydroxycoumarin to 3-oxo-1-phenylbut-1-ene, followed by amination at the 6-position to introduce the amino group. Key challenges include controlling regioselectivity and minimizing tautomerism, which can be addressed using chiral catalysts or low-temperature conditions to stabilize intermediates .
Q. How can structural characterization of this compound be optimized using spectroscopic methods?
- NMR : Focus on resolving coupling constants for the 3-(3-oxo-1-phenylbutyl) side chain to confirm stereochemistry.
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between the parent compound (exact mass: 307.095 g/mol) and its tautomers.
- X-ray Crystallography : Essential for resolving ambiguities in spatial arrangement, particularly for the amino and hydroxyl groups .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended due to its sensitivity and specificity. For example:
| Matrix | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|
| Plasma | 0.1 ng/mL | 0.3 ng/mL | 92–105 | |
| Liver microsomes | 0.5 ng/mL | 1.5 ng/mL | 85–98 |
Advanced Research Questions
Q. How do enantiomeric differences in this compound affect anticoagulant activity?
The compound’s bioactivity is highly enantioselective. For instance, the (R)-enantiomer exhibits stronger binding to vitamin K epoxide reductase (VKOR) compared to the (S)-form. Advanced chiral separation techniques (e.g., chiral HPLC with amylose-based columns) and molecular docking simulations are critical for studying stereochemical impacts .
Q. What methodologies resolve contradictions in reported toxicity profiles of this compound?
Discrepancies in toxicity data (e.g., LD₅₀ values ranging from 50–200 mg/kg in rodents) often stem from differences in metabolic pathways. To address this:
Q. How can the stability of metal complexes involving this compound be enhanced for therapeutic applications?
Neodymium(III) complexes of 4-hydroxycoumarins demonstrate enhanced stability and anticoagulant activity. Stability is improved by:
- Optimizing the metal-to-ligand ratio (e.g., 1:3 for Nd(III)).
- Using chelating agents (e.g., EDTA derivatives) to prevent hydrolysis in aqueous media.
| Complex | Log β (Stability Constant) | Anticoagulant Activity (IC₅₀, μM) |
|---|---|---|
| Nd(III)-Warfarin | 12.3 ± 0.2 | 0.45 ± 0.03 |
| Nd(III)-6-Amino analog | 13.1 ± 0.3 | 0.28 ± 0.02 |
Q. What experimental designs are effective for studying tautomerism in this compound?
Tautomerism between keto-enol forms can be analyzed via:
- Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., δ 5.2 ppm for enol vs. δ 3.8 ppm for keto).
- Computational Chemistry : DFT calculations (B3LYP/6-31G*) to predict energy barriers for tautomeric interconversion .
Data Contradiction Analysis
Q. Why do studies report conflicting antibacterial activity for this compound?
Variability in MIC values (e.g., 8–64 μg/mL against S. aureus) arises from differences in:
Q. How can researchers reconcile discrepancies in the environmental persistence of this compound?
Waste codes (e.g., P001 for >0.3% concentration) classify it as acutely hazardous, but half-life data vary (t₁/₂ = 30–90 days in soil). Conduct site-specific studies using:
- Soil column experiments : Simulate leaching under varying pH (4–8).
- QSAR models : Predict biodegradation pathways based on substituent electronegativity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
